3-(Methoxycarbonylamino)quinoline
Beschreibung
3-(Methoxycarbonylamino)quinoline is a quinoline derivative featuring a methoxycarbonylamino (-NHCO₂CH₃) substituent at the 3-position of the quinoline ring. The methoxycarbonylamino group combines both hydrogen-bonding (amide NH) and lipophilic (methoxy) characteristics, which may influence solubility, bioavailability, and biological activity .
Eigenschaften
Molekularformel |
C11H10N2O2 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
methyl N-quinolin-3-ylcarbamate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)13-9-6-8-4-2-3-5-10(8)12-7-9/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
KZYHCHSHTVEJFR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1=CC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives, including 3-(Methoxycarbonylamino)quinoline, have shown promising anticancer properties. Research indicates that compounds with quinoline structures can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics like cisplatin and doxorubicin .
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 36 | Induction of apoptosis via BCL-2 pathway |
| Quinoline Derivative A | A549 (Lung) | 25 | Inhibition of cell cycle regulators |
| Quinoline Derivative B | C-32 (Melanoma) | 30 | Activation of P53 and P21 proteins |
Antimicrobial Properties
The antimicrobial activity of quinoline derivatives has also been well-documented. This compound exhibits antibacterial effects against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that modifications in the quinoline structure can enhance its antibacterial potency .
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | MRSA | 8 | Bactericidal |
| Quinoline Derivative C | Enterococcus faecalis | 16 | Bacteriostatic |
Synthetic Methodologies
The synthesis of this compound can be achieved through various approaches, including the use of microwave-assisted synthesis and traditional heating methods. These methods enhance yield and purity while reducing reaction times.
Table 3: Synthetic Methods for Quinoline Derivatives
| Method | Advantages | Limitations |
|---|---|---|
| Microwave-assisted synthesis | Faster reaction time | Requires specialized equipment |
| Traditional heating | Simplicity | Longer reaction times |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various quinoline derivatives, this compound was found to significantly reduce cell viability in breast cancer cells (MDA-MB-231). The mechanism involved the modulation of apoptosis-related proteins, leading to increased cell death .
Case Study: Antimicrobial Resistance
Another study focused on the antimicrobial resistance profile of quinoline derivatives, including this compound. The compound exhibited potent activity against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Quinoline Derivatives
Physicochemical Properties
Lipophilicity (logP) and molecular weight are critical for drug-likeness:
- 2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline: MW 307.69, XLogP3 5.7 (highly lipophilic) .
- Methyl quinoline-3-carboxylate: MW 187.19 (estimated), moderate lipophilicity .
- 3-(Methoxycarbonylamino)quinoline: Predicted MW ~218.23 (C₁₁H₁₀N₂O₂), logP ~2.5 (moderate solubility).
Table 3: Computed Physicochemical Properties
| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Acceptors | |
|---|---|---|---|---|
| 2-Chloro-3-(trifluoromethyl)quinoline | 307.69 | 5.7 | 4 | |
| 3-Methylquinoline | 143.19 | 2.8 | 1 | |
| 5-Methoxyquinoline-3-carboxylic acid | 205.20 | 1.9 | 3 |
Pharmacological Potential
- Antifungal Activity: 3-(Phenylthio)quinolines with methoxy groups showed potent activity against fungal pathogens, suggesting that electron-donating groups at the 3-position enhance efficacy .
- Enzyme Inhibition: Quinoline derivatives with 2- or 4-position substitutions (e.g., compound [36] in ) inhibit bacterial DHFR (I₅₀ = 0.3 µM), but 3-substituted analogs may exhibit different selectivity due to steric or electronic effects .
- Photosynthesis Inhibition: 8-Hydroxyquinoline amides rival the activity of DCMU, a herbicide, highlighting the role of hydrogen-bonding substituents .
Q & A
Q. What are the key synthetic routes for preparing 3-(Methoxycarbonylamino)quinoline, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves starting with substituted anilines and 3-chloropropionyl chloride. The Vilsmeier reaction (using DMF and POCl₃ at 85°C) generates a dichloro intermediate, which undergoes selective methoxylation (NaOMe in MeOH at 45°C) and palladium-catalyzed hydrodehalogenation to yield 3-methoxymethylquinoline derivatives. Optimization of temperature and catalyst loading (e.g., Pd/C at 1.5 mol%) can achieve yields exceeding 90% . Alternative routes, such as nucleophilic substitution with protected amines (e.g., tert-butoxycarbonyl groups), require anhydrous conditions and reflux in acetone/isopropanol mixtures to prevent side reactions .
Q. How can researchers characterize this compound derivatives, and what analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming substituent positions. For example, methoxycarbonylamino groups exhibit characteristic carbonyl signals at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (GCMS/HRMS): Validates molecular ion peaks and fragmentation patterns. Derivatives with halogen substituents (e.g., Cl, F) show distinct isotopic clusters .
- X-ray Crystallography: Resolves stereochemical ambiguities, particularly for atropisomers or chiral centers .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution assays (e.g., against E. coli or S. aureus) with MIC values compared to chloroquine or ciprofloxacin as controls .
- Antioxidant Activity: Employ DPPH radical scavenging assays; derivatives with electron-donating groups (e.g., methoxy) often show EC₅₀ values <20 μg/mL .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1–100 μM to assess IC₅₀ .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and what catalysts improve stereocontrol?
Methodological Answer: Chiral lithium phosphate/Ir-photoredox dual catalysis enables enantioselective Minisci-type additions. For example, coupling quinoline with indole derivatives under blue LED irradiation (λ = 450 nm) in DCE solvent achieves enantiomeric excess (ee) >90%. The chiral phosphate ligand (e.g., Binol-derived) dictates axial chirality, while the iridium photocatalyst mediates radical formation .
Q. What strategies optimize the pharmacokinetic properties of this compound derivatives for therapeutic applications?
Methodological Answer:
- LogP Optimization: Introduce polar groups (e.g., carboxylic acids) to reduce hydrophobicity. For instance, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid derivatives exhibit improved solubility (LogP reduced by 1.5 units) .
- Metabolic Stability: Fluorination at the 6-position (as in 6-fluoroquinolines) reduces CYP450-mediated oxidation, extending half-life in vivo .
Q. How do substituent effects influence the electronic properties and reactivity of this compound?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or sulfonyl groups at the 4-position increase electrophilicity, enhancing reactivity in SNAr reactions (e.g., with thiols or amines) .
- Electron-Donating Groups (EDGs): Methoxy groups at the 6/7 positions stabilize radical intermediates in photoredox reactions, as shown by DFT calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
